molecular formula C20H14N2O4 B2550128 N-Aminofluorescein CAS No. 98907-26-7

N-Aminofluorescein

Cat. No.: B2550128
CAS No.: 98907-26-7
M. Wt: 346.342
InChI Key: CHYVTSCIBXXQJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Aminofluorescein can be synthesized through several methods. One common approach involves the reaction of fluorescein with hydrazine derivatives under controlled conditions. The reaction typically requires an organic solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Aminofluorescein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazide group, leading to different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorescein derivatives with different functional groups, while substitution reactions can introduce various substituents to the amino group .

Scientific Research Applications

N-Aminofluorescein has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Aminofluorescein exerts its effects involves the recognition and binding of copper ions. The compound consists of a fluorescein moiety and a hydrazide group, which selectively binds to copper ions. This binding induces a hydrolytic cleavage of the hydrazide bond, resulting in a fluorescence response that can be measured at specific wavelengths . The molecular targets and pathways involved include the interaction of the hydrazide group with copper ions, leading to a conformational change in the fluorescein moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Aminofluorescein is unique due to its high selectivity and sensitivity for copper ions, which is not commonly observed in other fluorescein derivatives. This makes it particularly valuable in applications requiring precise detection of copper ions in complex biological and environmental samples .

Properties

IUPAC Name

2-amino-3',6'-dihydroxyspiro[isoindole-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c21-22-19(25)13-3-1-2-4-14(13)20(22)15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)20/h1-10,23-24H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYVTSCIBXXQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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